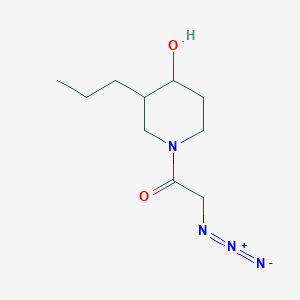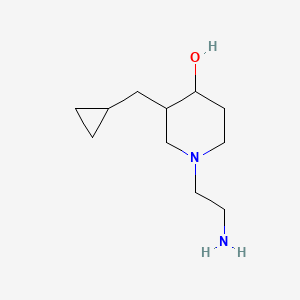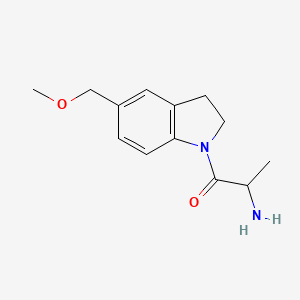
2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
“2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound that is offered by Benchchem. It is a derivative of indole , a heterocyclic compound that is a part of many bioactive aromatic compounds .
Molecular Structure Analysis
Indole, the parent nucleus of “this compound”, is known as benzopyrrole and contains a benzenoid nucleus with 10 π-electrons . It is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of related indolinyl propanolamines and their chemical properties. For instance, compounds with structural similarities have been synthesized and tested for various activities such as electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. These studies also delve into their binding affinities to adrenoceptors, highlighting their potential in medical research for therapeutic applications (Groszek et al., 2010).
Pharmacokinetics
Another aspect of scientific investigation involves the pharmacokinetic study of aminopropan-2-ol derivatives. A study developed a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives, providing insights into their behavior in biological systems (Walczak, 2014).
Molecular Structure and Interaction
On the molecular level, research has been conducted on the three-dimensional hydrogen-bonded framework and hydrogen-bonded sheets in closely related compounds. These studies contribute to our understanding of molecular interactions and the potential for designing new materials or drugs (Low et al., 2007).
Antiproliferative Activities
Research on indolin-2-one derivatives has also been noted for their antiproliferative activities against a panel of human solid tumor cell lines. These studies suggest potential applications in cancer research and therapy, emphasizing the importance of structural modifications to enhance biological activity (Sassatelli et al., 2006).
Catalysis and Synthesis
Furthermore, studies have explored the use of palladium-catalyzed carbonylation for the synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters. This research demonstrates the versatility of catalysts in facilitating complex chemical transformations, potentially leading to new synthetic pathways for compounds with pharmacological interest (Gabriele et al., 2008).
Future Directions
The future directions for “2-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” and related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, indoline derivatives have shown promise as neuroprotective agents for the treatment of ischemic stroke .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to their target receptors and influencing their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse due to their wide range of biological activities . For example, some derivatives have been found to inhibit the growth of certain viruses or bacteria .
properties
IUPAC Name |
2-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXQICYAQIIOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)
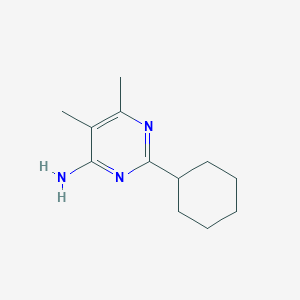

![6-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1491430.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)

![(4-Methylpentan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1491437.png)

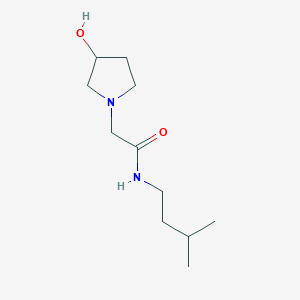
![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)
![[1-(3-Chloropyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1491444.png)

